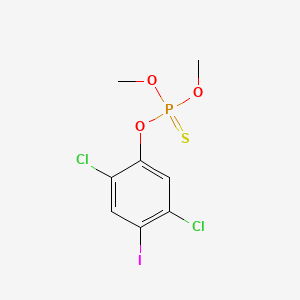

Iodofenphos

Description

Properties

CAS No. |

175893-71-7 |

|---|---|

Molecular Formula |

C15H29N3O6S |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide;1-ethenylpyrrolidin-2-one;sulfuric acid |

InChI |

InChI=1S/C9H18N2O.C6H9NO.H2O4S/c1-8(2)9(12)10-6-5-7-11(3)4;1-2-7-5-3-4-6(7)8;1-5(2,3)4/h1,5-7H2,2-4H3,(H,10,12);2H,1,3-5H2;(H2,1,2,3,4) |

InChI Key |

QIGQDWUFXJHKFV-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)NCCCN(C)C.C=CN1CCCC1=O.OS(=O)(=O)O |

Canonical SMILES |

CC(=C)C(=O)NCCCN(C)C.C=CN1CCCC1=O.OS(=O)(=O)O |

Related CAS |

175893-71-7 |

Origin of Product |

United States |

Preparation Methods

Role of Catalysts and Bases

Pyridine serves dual roles as a base and catalyst, neutralizing HCl byproducts and accelerating the reaction. Alternative bases (e.g., triethylamine) reduce side reactions but may lower yields due to poorer solubility2.

Solvent Selection

-

Polar Aprotic Solvents (e.g., Acetone): Enhance reagent solubility but risk phosphorochloridothioate hydrolysis.

-

Non-Polar Solvents (e.g., Toluene): Favor crystal formation during purification but slow reaction kinetics.

Table 2: Solvent Effects on Reaction Efficiency

| Solvent | Reaction Rate (hr⁻¹) | Purity (%) | Yield (%) |

|---|---|---|---|

| Acetone | 0.18 | 95 | 82 |

| Dichloromethane | 0.22 | 97 | 88 |

| Toluene | 0.12 | 98 | 90 |

Purification and Stabilization Techniques

Recrystallization

This compound is recrystallized from toluene or hexane to remove unreacted starting materials and inorganic salts. This step achieves >98% purity, critical for agricultural applications.

Stabilization Against Hydrolysis

-

Storage Conditions: Anhydrous environments at 4°C prevent hydrolytic degradation.

-

Additives: Incorporation of desiccants (e.g., silica gel) extends shelf life.

Comparative Analysis of Synthetic Methods

Laboratory vs. Industrial Synthesis:

-

Scale: Laboratory methods use 1–10 mmol substrates, while industrial processes operate at 100–500 kg batches.

-

Yield: Industrial recrystallization improves yield by 5–7% compared to laboratory-scale column chromatography.

-

Cost: Bulk purchasing of reagents reduces production costs by ~40% in industrial settings.

Chemical Reactions Analysis

Iodofenphos undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxon derivatives.

Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze to produce 2,5-dichloro-4-iodophenol and dimethyl phosphorothioic acid.

Substitution: It can undergo nucleophilic substitution reactions where the phosphorothioate group is replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and bases like sodium hydroxide for hydrolysis.

Scientific Research Applications

Agricultural Applications

Insecticide Efficacy

Iodofenphos is utilized for the control of a wide range of agricultural pests, including aphids, whiteflies, and other sap-sucking insects. Its effectiveness stems from its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for proper nerve function in insects. This inhibition leads to a buildup of acetylcholine, resulting in paralysis and death of the target pests .

Field Studies

Field trials have demonstrated that this compound can significantly reduce pest populations in crops such as cotton and vegetables. For instance, studies have shown that applications of this compound resulted in up to 80% reduction in pest density, thereby improving crop yield and quality .

Biochemical Mechanisms

Mechanism of Action

As an organophosphate, this compound acts by irreversibly binding to the active site of AChE. This mechanism is similar to that of other organophosphates but is characterized by a unique metabolic pathway that affects its toxicity profile . Research indicates that this compound undergoes metabolic activation to form more toxic metabolites, which further complicates its safety profile.

Metabolism and Toxicity

Studies have highlighted the enantioselective metabolism of this compound, where different enantiomers exhibit varying degrees of toxicity and metabolic stability. For example, the (S)-enantiomer has been identified as more stable and potentially more toxic than the (R)-enantiomer . This distinction is crucial for understanding its environmental persistence and potential human health risks.

Environmental Impact

Persistence and Bioaccumulation

this compound has been noted for its persistence in the environment, particularly in soil and water systems. Research indicates that residues can remain detectable for extended periods post-application, raising concerns about bioaccumulation in non-target species .

Ecotoxicological Studies

Ecotoxicological assessments have revealed adverse effects on non-target organisms, including beneficial insects such as pollinators and natural pest predators. Studies have documented significant mortality rates among these species following exposure to this compound-treated areas .

Case Studies

Regulatory Considerations

Due to its toxicity profile, this compound is subject to stringent regulatory scrutiny. The U.S. Environmental Protection Agency has classified it under specific guidelines concerning pesticide application and safety measures . Continuous monitoring and research are essential to assess its long-term impacts on human health and the environment.

Mechanism of Action

Iodofenphos exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, this compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the pests. The molecular targets include the active site of acetylcholinesterase, where it forms a covalent bond, thereby preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Comparison with Similar Organophosphorus Compounds

Efficacy Against Target Species

Bromophos

- Efficacy : Iodofenphos exhibits greater residual toxicity than bromophos on structural surfaces (e.g., plywood). At 1.0 g/m², this compound provided complete control of Lasioderma serricorne for up to 52 weeks, whereas bromophos lost efficacy within 4 weeks .

- Dosage : For 100% mortality in Blattella germanica, this compound required 1340 mg of gel, compared to 100 mg for boric acid + oats. However, this compound caused slower mortality (21 days vs. 9 days) .

Malathion

- Efficacy : Malathion outperformed this compound at lower dosages (0.5 g/m²) against Tribolium castaneum, achieving higher mortality rates within shorter exposure periods (3–5 hours) . However, this compound demonstrated superior persistence, maintaining effectiveness for 52 weeks at 1.0 g/m² against C. ferrugineus and Oryzaephilus surinamensis .

- Resistance : this compound is recommended for malathion-resistant T. castaneum populations due to differing metabolic pathways .

Fenitrothion and Ronnel

- Metabolism : this compound, fenitrothion, and ronnel share similar degradation pathways, producing arylphosphate metabolites. This similarity may contribute to cross-resistance in some species .

- Speed of Action : this compound has a slower action rate than fenitrothion, requiring longer exposure periods for comparable efficacy .

Residual Persistence on Surfaces

This compound’ extended persistence is attributed to the electronegative iodine substituent, which reduces hydrolysis rates compared to bromine (bromophos) or chlorine (malathion) analogs .

Mammalian and Non-Target Toxicity

- Mammalian Safety : this compound has lower acute mammalian toxicity than malathion, making it safer for use in food storage areas .

- Ecological Impact : Both this compound and bromophos induce premature ootheca drop in cockroaches, but this compound-treated eggs show higher hatching rates than those exposed to boric acid .

Application Challenges and Environmental Behavior

- Bait Consumption : Cockroaches ceased consuming this compound gel after 4 days, necessitating repeated applications. In contrast, boric acid + oats remained palatable throughout trials .

- Environmental Stability: this compound degrades into 4-iodo-2,5-dichlorophenol, which is less mobile in soil due to higher lipophilicity (logP = 4.2) compared to malathion metabolites (logP = 2.8) .

Q & A

What analytical methods are recommended for detecting and quantifying Iodofenphos in environmental and biological samples?

Answer:

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for detecting this compound due to their sensitivity and specificity. For environmental samples like rainwater or soil, GC-MS is preferred for its ability to resolve organophosphates at low concentrations . In grain storage studies, HPLC coupled with UV detection has been employed to monitor residue translocation . Method validation should include recovery tests (e.g., spiked samples) and calibration curves across expected concentration ranges. Contradictions in detection limits between studies may arise from matrix effects (e.g., organic content in soil), necessitating matrix-matched standards .

How can researchers design experiments to study the photodegradation of this compound in environmental matrices?

Answer:

Photodegradation studies require controlled light exposure (e.g., UV lamps mimicking sunlight) and monitoring degradation products via LC-MS/MS. Key parameters include:

- Light intensity and wavelength : Adjust to simulate natural conditions (e.g., 290–400 nm for UVB/UVA) .

- Matrix effects : Compare degradation rates in rainwater vs. soil surfaces, as organic matter in soil may quench reactive oxygen species, slowing breakdown .

- Degradation products : Identify metabolites like oxon derivatives using high-resolution mass spectrometry (HRMS). A 1985 study noted slower degradation in soil than water, attributed to adsorption .

What computational approaches are used to elucidate this compound's mechanism of action on acetylcholinesterase (AChE)?

Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are employed to study binding interactions. This compound shows higher binding energy to AChE compared to tribuphos, suggesting stronger inhibition . Protein-protein interaction networks (e.g., STRING database) reveal AChE's functional links to 10 proteins, implying that insecticide binding disrupts broader signaling pathways . Researchers should validate computational predictions with in vitro enzyme inhibition assays (e.g., Ellman’s method) and compare IC50 values across species.

How can conflicting toxicity data for this compound across insect species be reconciled?

Answer:

Variability in toxicity (e.g., LD50 differences in C. ferrugineus vs. M. domestica) may stem from:

- Species-specific detoxification pathways : Cytochrome P450 activity differences .

- Exposure duration : Acute vs. chronic exposure protocols (e.g., 5-hour vs. 24-hour assays) .

- Deposit age and formulation : Older residues on structural surfaces show reduced bioavailability .

Researchers should standardize test conditions (e.g., WHO guidelines) and include positive controls (e.g., malathion) to contextualize results .

What methodologies are used to assess the environmental persistence of this compound in agricultural systems?

Answer:

- Persistence on crops : Measure residue half-life in stored grains using GC-MS, accounting for translocation from treated surfaces .

- Aqueous solubility and mobility : Use shake-flask methods (OECD 105) to determine solubility (0.12 mg/L at 25°C) and predict groundwater leaching potential .

- Soil adsorption : Batch equilibrium tests (OECD 106) correlate adsorption coefficients (Kd) with organic carbon content . A 1979 study noted higher persistence in wheat compared to malathion, suggesting formulation impacts retention .

How should researchers investigate synergistic effects between this compound and other pesticides?

Answer:

- Experimental design : Use factorial designs (e.g., 2x2 matrix) to test combinations (e.g., this compound + pyrethroids).

- Biochemical assays : Measure AChE inhibition rates in mixtures vs. individual compounds .

- Statistical analysis : Calculate synergistic ratios (e.g., LD50 of mixture / LD50 of individual compounds). A 1992 study on M. domestica found enhanced efficacy when combined with boric acid, likely due to multi-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.